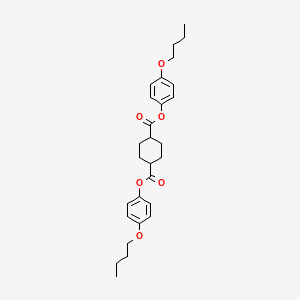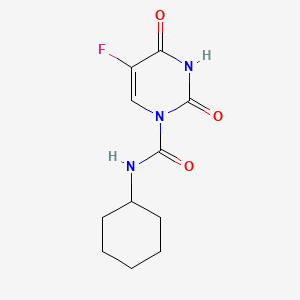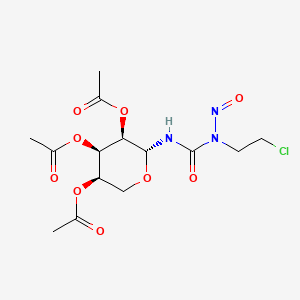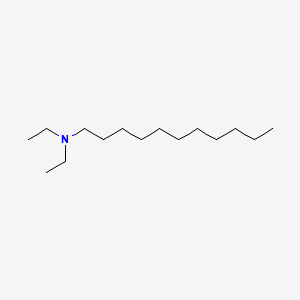
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one typically involves the reaction of thioamides with chlorinating agents under controlled conditions. One common method includes the reaction of a thioamide with acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines with different substituents.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetrachloro-2-octyl-1,2-thiazolidin-3-one
- 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one
- 2,2,5,5-Tetrachloro-1,1-azo-1,3,4-triazole
Uniqueness
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
54414-98-1 |
|---|---|
Fórmula molecular |
C9H13Cl4NOS |
Peso molecular |
325.1 g/mol |
Nombre IUPAC |
4,4,5,5-tetrachloro-2-hexyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C9H13Cl4NOS/c1-2-3-4-5-6-14-7(15)8(10,11)9(12,13)16-14/h2-6H2,1H3 |
Clave InChI |
KXBLJDAMDDHXHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(=O)C(C(S1)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)





![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
